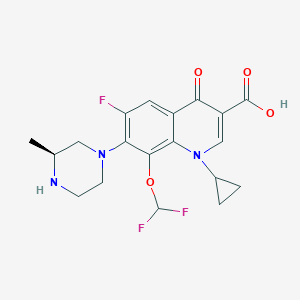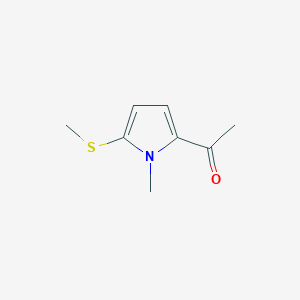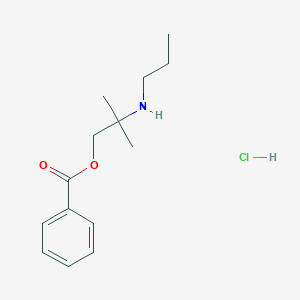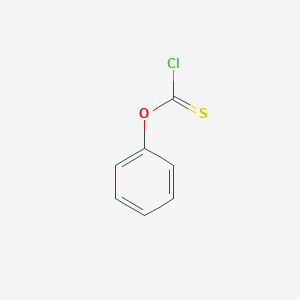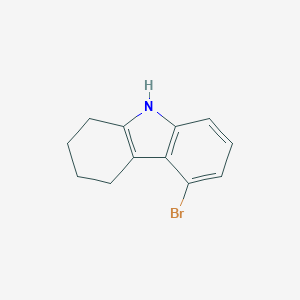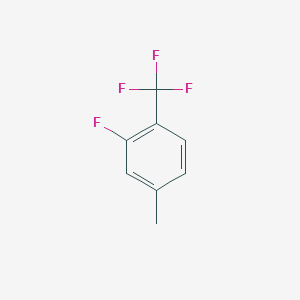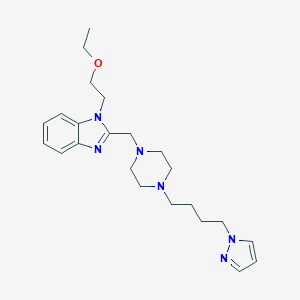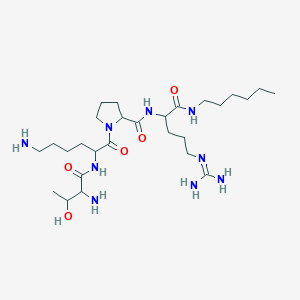
Tuftsinyl-n-hexylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tuftsinyl-n-hexylamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In We will also list as many future directions for research on this compound as possible.
Mecanismo De Acción
The mechanism of action of Tuftsinyl-n-hexylamide is still being studied, but it is believed to act on the immune system and the central nervous system. This compound has been found to bind to specific receptors on immune cells, leading to the activation of phagocytosis and natural killer cell activity. In the central nervous system, Tuftsinyl-n-hexylamide has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Tuftsinyl-n-hexylamide has a range of biochemical and physiological effects, including immunomodulatory and neuroprotective effects. This compound has been found to stimulate phagocytosis and enhance natural killer cell activity, leading to increased immune system function. In the central nervous system, Tuftsinyl-n-hexylamide has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tuftsinyl-n-hexylamide in lab experiments is its potential to modulate the immune system and the central nervous system. This compound has been found to have immunomodulatory and neuroprotective effects, which may be useful in studying diseases and conditions that affect these systems. However, one limitation of using Tuftsinyl-n-hexylamide in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on Tuftsinyl-n-hexylamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of Tuftsinyl-n-hexylamide and its potential applications in cancer research.
Métodos De Síntesis
Tuftsinyl-n-hexylamide can be synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a growing peptide chain, using a resin-bound peptide as a starting point. The hexylamide group is added to the C-terminus of the peptide chain using standard coupling methods. The resulting compound is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Aplicaciones Científicas De Investigación
Tuftsinyl-n-hexylamide has potential applications in a range of scientific research fields, including immunology, neurobiology, and cancer research. This compound has been found to have immunomodulatory effects, including stimulation of phagocytosis and enhancement of natural killer cell activity. It has also been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain. In cancer research, Tuftsinyl-n-hexylamide has been found to inhibit tumor growth and metastasis in animal models.
Propiedades
Número CAS |
144022-57-1 |
|---|---|
Nombre del producto |
Tuftsinyl-n-hexylamide |
Fórmula molecular |
C27H53N9O5 |
Peso molecular |
583.8 g/mol |
Nombre IUPAC |
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H53N9O5/c1-3-4-5-8-15-32-23(38)19(12-9-16-33-27(30)31)34-24(39)21-13-10-17-36(21)26(41)20(11-6-7-14-28)35-25(40)22(29)18(2)37/h18-22,37H,3-17,28-29H2,1-2H3,(H,32,38)(H,34,39)(H,35,40)(H4,30,31,33) |
Clave InChI |
APYIFNRNYTUMBR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
SMILES canónico |
CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Secuencia |
XKPR |
Sinónimos |
tuftsin-n-hexylamide tuftsinyl-n-hexylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
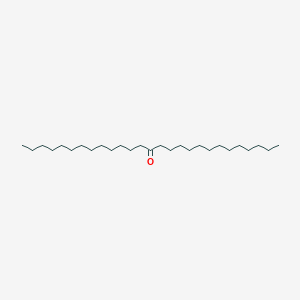
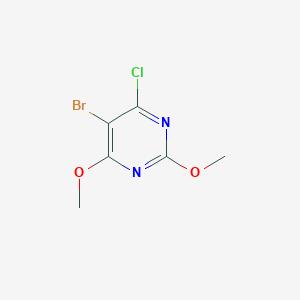
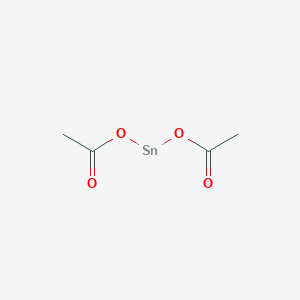
![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
